2,3-Diethylsuccinic acid
Overview
Description
2,3-Diethylsuccinic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of succinic acid, where two ethyl groups are substituted at the 2 and 3 positions of the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diethylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with ethyl bromide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of maleic anhydride derivatives in the presence of ethylating agents. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diethyl ketones or carboxylic acids.
Reduction: Reduction reactions can yield diethyl succinic alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Diethyl ketones or carboxylic acids.
Reduction: Diethyl succinic alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Diethylsuccinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of biodegradable polymers, plasticizers, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-diethylsuccinic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
- 2,3-Dimethylsuccinic acid
- 2,2-Diethylsuccinic acid
- 2,3-Dibromosuccinic acid
Comparison: 2,3-Diethylsuccinic acid is unique due to the presence of ethyl groups at the 2 and 3 positions, which impart distinct chemical and physical properties compared to its methyl or bromine-substituted counterparts
Properties
IUPAC Name |
2,3-diethylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMXCRSMLOXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922733 | |
Record name | 2,3-Diethylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-77-9, 35392-80-4, 1186-79-4 | |
Record name | racemic-2,3-Diethylbutanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-2,3-Diethylbutanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diethylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the conformational behavior of 2,3-diethylsuccinic acid in its racemic form compared to its meso form?
A: NMR studies reveal distinct conformational preferences between the racemic (rac-2) and meso forms of this compound in aqueous solutions. While both isomers exhibit staggered conformations, the racemic form uniquely favors a non-staggered conformation at half-titration. This preference arises from the formation of an intramolecular hydrogen bond, a characteristic absent in the meso form. [] This difference in conformational behavior is further supported by the distinct K1/K2 ratios observed for the two isomers. []
Q2: How does the carbon chain length of 1,2-dibromoalkanes influence the yield of this compound during the oxidative coupling of lithium butyrate?
A: Research indicates that the yield of this compound, obtained via the reaction of lithium butyrate with various 1,2-dibromoalkanes, is influenced by the carbon chain length of the dibromoalkane. While the specific optimal length is not explicitly stated, the study observes yields ranging from 31-70% for this compound, indicating a potential correlation. [] Further investigation is needed to establish a definitive relationship between carbon chain length and yield optimization.
Q3: Can 13C NMR spectroscopy differentiate between the erythro and threo configurations of this compound and its anhydride?
A: Yes, 13C NMR spectroscopy effectively differentiates between erythro (cis) and threo (trans) configurations of this compound and its anhydride. [] By analyzing the distinct chemical shifts associated with each configuration, researchers can determine the ratio of erythro to threo structures within a sample. This technique proves valuable for analyzing the stereochemical outcome of reactions involving these compounds.
Q4: What is a novel synthetic route for producing this compound with high yield?
A: A recently developed synthetic approach achieves a high yield of this compound through the reaction of lithium diisopropylamide-metallated butyric acid with tert-butyl hypoiodite in tetrahydrofuran under an argon atmosphere. [] This method results in a mixture of diastereomeric meso and (±)-2,3-diethylsuccinic acids with a yield of 92%, demonstrating its efficiency in synthesizing this compound. []
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